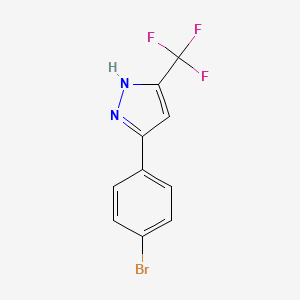

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

Beschreibung

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through detailed analysis of proton, carbon-13, and fluorine-19 resonances. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment created by the electron-withdrawing substituents. The aromatic protons of the 4-bromophenyl group typically appear as two distinct doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the bromine substituent.

The pyrazole ring proton at the 4-position appears as a singlet, typically resonating in the range of 6.8-7.4 parts per million, depending on the solvent system employed. This proton experiences significant deshielding due to the electron-withdrawing effects of both the trifluoromethyl group and the bromophenyl substituent, resulting in a downfield chemical shift compared to unsubstituted pyrazoles. The integration patterns and coupling constants provide additional confirmation of the proposed structure and substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically resonating around 120-125 parts per million. The quaternary carbon bearing the trifluoromethyl group exhibits a distinctive chemical shift pattern that serves as a diagnostic feature for this class of compounds. The aromatic carbon atoms of both the pyrazole ring and the bromophenyl substituent display chemical shifts consistent with electron-deficient aromatic systems.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides highly sensitive detection and characterization of the trifluoromethyl group. The three equivalent fluorine atoms appear as a sharp singlet, typically resonating around -61 to -63 parts per million relative to trichlorofluoromethane as an external standard. The chemical shift and line shape of this resonance serve as diagnostic indicators of the trifluoromethyl environment and can provide information about conformational dynamics and intermolecular interactions in solution.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits diagnostic absorption bands that correspond to specific molecular vibrations and provide confirmation of the structural features. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear as strong, characteristic bands in the 1100-1300 wavenumber region, reflecting the unique vibrational characteristics of the carbon-fluorine bonds.

The aromatic carbon-carbon stretching vibrations of both the pyrazole ring and the bromophenyl substituent contribute to absorption bands in the 1400-1600 wavenumber range. These vibrations are sensitive to the electronic environment and substitution pattern, providing information about the degree of conjugation and electron delocalization within the aromatic systems. The carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with specific frequencies dependent on the hybridization state and electronic environment of the carbon atoms.

The pyrazole nitrogen-hydrogen stretching vibration, when present, typically appears as a broad absorption in the 3100-3500 wavenumber range, reflecting the acidic nature of this proton due to the electron-withdrawing substituents. The carbon-bromine stretching vibration contributes to lower-frequency absorptions below 800 wavenumbers, although these modes may be obscured by other vibrational features in complex molecular systems.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-F Stretch | 1100-1300 | Strong | Trifluoromethyl |

| Aromatic C=C | 1400-1600 | Medium | Ring Systems |

| Aromatic C-H | 3000-3100 | Medium | Aromatic Protons |

| N-H Stretch | 3100-3500 | Broad | Pyrazole NH |

The fingerprint region below 1500 wavenumbers contains numerous absorption bands that arise from complex combinations of stretching, bending, and torsional vibrations. These bands provide a unique spectroscopic signature for the compound and can serve as identification markers for analytical and quality control purposes. The intensity patterns and frequency positions of these absorptions are influenced by the overall molecular symmetry and the specific substitution pattern of the pyrazole ring system.

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry provides definitive molecular weight determination and elemental composition confirmation for this compound. The molecular ion peak appears at mass-to-charge ratio 289.96609 for the neutral molecule, with the exact mass reflecting the isotopic composition and providing high-precision molecular weight information. The presence of bromine creates characteristic isotope patterns due to the nearly equal abundance of bromine-79 and bromine-81 isotopes, resulting in molecular ion peaks separated by two mass units with approximately equal intensities.

Electrospray ionization mass spectrometry typically produces protonated molecular ion peaks at mass-to-charge ratio 290.97392, corresponding to the addition of a proton to form the positively charged species. Alternative ionization modes can generate sodium adduct ions at mass-to-charge ratio 312.95586 and potassium adduct ions at 328.92980, providing additional confirmation of the molecular weight and facilitating detection in complex analytical matrices. The fragmentation patterns observed in tandem mass spectrometry experiments provide structural information about the connectivity and stability of various molecular fragments.

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that involve loss of the trifluoromethyl group, bromine atom, or entire substituent moieties. These fragmentation patterns serve as diagnostic features for structural identification and can provide information about the relative bond strengths and preferred dissociation pathways. The high-resolution capabilities of modern mass spectrometers enable precise mass measurements with accuracies better than 5 parts per million, facilitating confident molecular formula assignment and structural confirmation.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXYMIRDVATCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352464 | |

| Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219986-65-9 | |

| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219986-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Representative Yields of Pyrazole Formation from Hydrazones and Acetophenones

| Entry | Hydrazone (Aryl Aldehyde) | Acetophenone Derivative | Acid Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde | 4-Trifluoromethylacetophenone | HCl (cat.) | 30 min reflux | 30–81* |

| 2 | 4-Bromobenzaldehyde | 4-Trifluoromethylacetophenone | HCl + DMSO + I2 (cat.) | 5 h reflux | 83 |

*Yield depends on catalyst and reaction time; longer times with acid catalyst improve yield.

One-Pot Sequential Metal-Catalyzed Cross-Coupling and Cycloaddition

A more modern and versatile approach involves the use of palladium-catalyzed Sonogashira cross-coupling followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot sequence to construct polysubstituted pyrazoles bearing trifluoromethyl groups.

Step 1: Sonogashira Cross-Coupling

4-Bromo-5-(trifluoromethyl)-1H-pyrazole is coupled with ethynyltrimethylsilane under Pd(0) catalysis using the ligand XPhos, which is critical for overcoming the electron-withdrawing effect of the trifluoromethyl group that otherwise hinders coupling.Step 2: Desilylation

The trimethylsilyl protecting group is removed in situ using cesium fluoride (CsF), generating the terminal alkyne intermediate.Step 3: CuAAC Click Reaction

The terminal alkyne reacts with organic azides (e.g., benzyl azide) in the presence of Cu(I) catalyst to form 1,2,3-triazole-substituted pyrazoles.Yields and Optimization :

The overall yield for this three-step one-pot process can reach up to 72%. Optimal temperature is around 80 °C; lower temperatures yield only intermediate alkynes, while higher temperatures cause decomposition. The use of 3 equivalents of CsF is necessary for efficient desilylation.

Table 2: Optimization of One-Pot Sonogashira-CuAAC Reaction

| Entry | Temperature (°C) | CsF Equiv. | Yield of Final Product (%) | Notes |

|---|---|---|---|---|

| 1 | 25 | 3 | 0 | Only alkyne intermediate formed |

| 2 | 80 | 3 | 72 | Optimal yield |

| 3 | 100 | 3 | <72 | Product decomposition observed |

| 4 | 80 | 1 | Lower yield | Insufficient desilylation |

Table 3: Scope of Azides in CuAAC Reaction

| Azide Type | Yield Range (%) | Comments |

|---|---|---|

| Benzyl azides | 60–72 | Best yields |

| Alkyl azides | 40–55 | Moderate yields |

| Aryl azides | 30–50 | Lower yields |

| Fluorinated azides | 50–65 | Potential biological interest |

This method is particularly useful for introducing the trifluoromethyl group and further functionalizing the pyrazole ring with triazole moieties, expanding the compound's utility in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling for Halogenated Pyrazoles

Another preparative route involves the synthesis of halogenated pyrazole intermediates such as 3-bromo- or 4-bromo-1H-pyrazoles, which can be further functionalized.

Preparation of 3-bromo-1H-pyrazole derivatives :

Starting from pyrazole, bromination at the 3-position can be achieved, followed by protection steps (e.g., tert-butyl carbamate protection) to facilitate purification and further reactions.Subsequent Functionalization :

These brominated pyrazoles serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or trifluoromethyl groups at specific positions.Yields :

Bromination and protection steps typically yield 70–80%, with subsequent cross-coupling reactions also proceeding in moderate to good yields (60–80%).

This approach allows modular synthesis of substituted pyrazoles, including this compound, by coupling the appropriate bromopyrazole with trifluoromethylated aryl partners.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone + Acetophenone Condensation | Hydrazone of 4-bromobenzaldehyde, 4-trifluoromethylacetophenone, HCl catalyst, EtOH reflux | 30–83 | Simple, direct pyrazole formation | Moderate yields, longer reaction times |

| One-Pot Sonogashira + CuAAC | 4-Bromo-5-(trifluoromethyl)-1H-pyrazole, Pd(0), XPhos, CsF, Cu(I), azides, 80 °C | Up to 72 | One-pot, versatile, functionalized products | Requires multiple catalysts, sensitive to conditions |

| Pd-Catalyzed Cross-Coupling of Halopyrazoles | Bromopyrazole intermediates, Pd catalysts, aryl/trifluoromethyl partners | 60–80 | Modular, high selectivity | Multi-step, requires protection/deprotection |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiparasitic Activity

Research has shown that trifluoromethylated pyrazole derivatives exhibit significant antiparasitic properties. For instance, compounds containing the pyrazole moiety have been evaluated for their effectiveness against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. A study demonstrated that substituents at the para position of the phenyl ring enhance antiparasitic effects, indicating the potential of these compounds in treating neglected tropical diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole. A series of synthesized compounds were tested against various bacterial strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and other resistant strains . This suggests a promising role for these compounds in developing new antimicrobial agents.

Agrochemical Applications

Herbicidal Activity

The compound has been explored for its potential use in herbicides. Research indicates that pyrazole derivatives can inhibit specific plant enzymes, leading to effective weed control. The introduction of trifluoromethyl groups has been shown to enhance the herbicidal activity of these compounds, making them candidates for further development in agricultural applications .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can impart thermal stability and resistance to chemical degradation, which is beneficial for various industrial applications .

Data Summary Table

Case Studies

-

Antiparasitic Efficacy

A study conducted on a series of trifluoromethylated pyrazole thiosemicarbazones revealed that compounds with bulky groups at the para position showed enhanced activity against Leishmania amazonensis. The structure-activity relationship indicated that modifications at the 5-position of the pyrazole core significantly influenced efficacy . -

Antimicrobial Testing

In a comprehensive evaluation of synthesized pyrazole derivatives, one compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), achieving an MIC value of 0.5 µg/mL. This highlights the potential of pyrazole derivatives in combating antibiotic-resistant infections .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The bromophenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Trifluoromethyl Position and Aryl Substitutions

3-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole (Compound 35): Structure: The trifluoromethyl group is part of a 4-substituted phenyl ring at position 5. Properties: Melting point = 227–229°C, yield = 92%. Biological Relevance: Such diarylpyrazoles are often explored for antimicrobial or anti-inflammatory activity .

1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (Compound 2bp): Structure: Includes a p-tolyl group (electron-donating methyl) at position 5. Synthesis: Prepared via multistep continuous flow chemistry (71% yield).

Halogen Substitutions

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole: Structure: Chlorine replaces bromine at the 4-position of the phenyl group. Impact: Chlorine’s lower atomic weight and electronegativity compared to bromine reduce lipophilicity (Cl: LogP ~2.7 vs.

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole :

Functional Group Additions and Modifications

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :

- Structure : Adds a sulfonamide group at position 1 of the pyrazole.

- Activity : The sulfonamide is critical for COX-2 selectivity, a feature absent in the target compound .

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole :

Positional Isomers and Regiochemistry

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d): Structure: Bromine at position 4 instead of 3.

Data Tables

Key Research Findings

- Halogen Effects : Bromine’s larger van der Waals radius compared to chlorine enhances hydrophobic interactions in protein binding pockets, making the target compound more suitable for targets requiring strong van der Waals contacts .

- Trifluoromethyl Positioning: Trifluoromethyl at position 5 (vs.

- Synthetic Flexibility : Methods like Chan Lam coupling () and continuous flow synthesis () demonstrate the adaptability of pyrazole chemistry for diverse applications.

Biologische Aktivität

Overview

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is a member of the pyrazole family, characterized by its unique structure featuring a bromophenyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyrazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections explore its biological activity in detail, supported by research findings and case studies.

- Molecular Formula : C10H6BrF3N2

- Molecular Weight : 303.06 g/mol

- CAS Number : 219986-65-9

The primary mode of action for this compound involves its use as a photoaffinity probe (PAP). This compound interacts with target proteins through photoaffinity labeling (PAL), allowing for the identification and study of specific biochemical pathways it influences. The covalent bond formed between the compound and its target enables precise tracking and analysis of protein interactions in biological systems .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated that pyrazole derivatives could reduce cell viability in MDA-MB-231 breast cancer cells.

- Liver Cancer : HepG2 liver cancer cells showed sensitivity to pyrazole derivatives, indicating potential therapeutic applications .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | |

| Similar Pyrazoles | HepG2 (Liver) | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown to inhibit key inflammatory markers such as TNF-α and IL-6. In controlled studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Efficacy

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Research indicates that various pyrazole derivatives exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds can serve as potential leads for developing new antimicrobial agents .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Similar Pyrazoles | Staphylococcus aureus | TBD |

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of various pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and assessed their anticancer activity against different cell lines, revealing promising results for further development as anticancer agents .

- Photoaffinity Probes : Research utilizing this compound as a photoaffinity probe demonstrated its effectiveness in identifying protein interactions in complex biological systems, highlighting its utility in biochemical research.

Q & A

What are the optimal synthetic routes for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole, and how can structural purity be confirmed?

Basic Research Question

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted chalcones or α,β-unsaturated ketones with hydrazine derivatives. For example, describes the use of 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone reacting with aromatic aldehydes (e.g., 4-bromobenzaldehyde) to form α,β-unsaturated ketones, followed by cyclization with hydrazine . Structural purity is confirmed via:

- X-ray diffraction for unambiguous crystal structure determination .

- Spectroscopic techniques : IR (C=O, C-F stretches), -NMR (pyrazole proton resonances at δ 6.5–7.5 ppm), and -NMR (CF signals at ~120 ppm) .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates and final products .

How to design experiments to evaluate the pharmacological potential of this compound?

Advanced Research Question

Methodological Answer:

Pharmacological evaluation involves:

In vitro assays :

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) as described in for related pyrazole analogs .

- Receptor binding studies : σ receptor antagonism assays (IC determination) using guinea pig brain membranes, as applied to structurally similar 1-arylpyrazoles .

Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC comparisons to known drugs .

In vivo models : Zebrafish or murine models for toxicity and efficacy profiling, referencing protocols from combretastatin analog studies .

What spectroscopic techniques are critical for characterizing structural and electronic properties?

Basic Research Question

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å), dihedral angles (e.g., pyrazole vs. bromophenyl ring: ~74.9°), and intermolecular interactions (C–H···π) .

- Photophysical studies : Emission spectra (e.g., λ = 356 nm in DMSO) to assess solvent polarity effects on electronic transitions .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 353.01 for CHBrFN) .

How to resolve contradictions in reported biological activities across studies?

Advanced Research Question

Methodological Answer:

Contradictions may arise from:

- Structural analogs : Subtle substituent changes (e.g., CF vs. Cl) significantly alter activity. Compare data from (antimicrobial pyrazoles) and (inactive anticancer derivatives) .

- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Computational validation : Use molecular docking to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) and correlate with experimental IC values .

What solvent-dependent photophysical properties are observed, and how are they quantified?

Basic Research Question

Methodological Answer:

Key Findings from :

| Solvent | Polarity Index | λ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| DMSO | 7.2 | 356 | 45 |

| Ethanol | 5.2 | 342 | 31 |

| Hexane | 0.0 | 330 | 19 |

Methodology:

- Emission spectroscopy : Record spectra at 25°C using λ = 310 nm.

- Solvatochromism analysis : Plot λ vs. solvent polarity to quantify dipole-dipole interactions .

How to integrate computational modeling with experimental data for structure-activity relationships?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., σ receptors) and validate with experimental IC values .

MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical residues for binding .

What purification strategies mitigate common impurities in synthesis?

Basic Research Question

Methodological Answer:

- Byproduct removal : Use silica gel chromatography (hexane:ethyl acetate, 3:1) to separate unreacted aldehydes or hydrazine derivatives .

- Recrystallization : Ethanol/water mixtures (70:30) to isolate pure crystals, monitored by TLC (R = 0.5 in ethyl acetate) .

- HPLC : Reverse-phase C18 columns (MeCN:HO = 65:35) for final purity assessment (>95% by peak integration) .

How to enhance compound stability under experimental conditions?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.